molecular formula C8H12N2O2 B11802765 3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11802765
M. Wt: 168.19 g/mol
InChI Key: WFRQPXQEADKDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base, followed by carboxylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

Scientific Research Applications

3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid stands out due to its unique isopropyl and methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-4(2)6-5(3)7(8(11)12)10-9-6/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

WFRQPXQEADKDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.